molecular formula C16H32Si4 B14469247 CID 12553100

CID 12553100

Cat. No.: B14469247
M. Wt: 336.76 g/mol
InChI Key: VCCCETASPJSQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C16H32Si4

Molecular Weight

336.76 g/mol

InChI

InChI=1S/C16H32Si4/c1-18(2,3)16(19(4,5)6,20(7,8)9)17-15-13-11-10-12-14-15/h10-14H,1-9H3

InChI Key

VCCCETASPJSQNB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C([Si]C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

The preparation methods for CID 12553100 involve synthetic routes and reaction conditions that are carefully controlled to ensure the purity and yield of the compound. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Specific details on the synthetic routes and reaction conditions for this compound can be found in scientific literature and patents.

Chemical Reactions Analysis

CID 12553100 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions can include derivatives with modified chemical and physical properties, which may have different applications in research and industry.

Scientific Research Applications

CID 12553100 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its effects on biological systems and its potential as a therapeutic agent. In medicine, it may be investigated for its pharmacological properties and potential use in drug development. In industry, it may be used in the production of materials or as a component in various products.

Mechanism of Action

The mechanism of action of CID 12553100 involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and physiological responses. Detailed studies on the molecular targets and pathways involved can provide insights into the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Scope of Evidence

The documents primarily focus on:

  • Natural Language Processing (NLP) Models :
    • Transformer architectures (e.g., BERT, RoBERTa, T5) and their performance on tasks like translation and text generation .
  • Academic Writing Guidelines :
    • Formatting requirements for chemistry journals and research reports .
  • Medical Studies :
    • Chemotherapy-induced diarrhea (CID) and treatment strategies .
  • Miscellaneous Chemistry: Betulin-derived inhibitors (CIDs 72326, 64971, etc.) and oscillatoxin derivatives (CIDs 101283546, 185389, etc.) . Analytical methods like LC-ESI-MS for ginsenoside identification .

Key Limitations

  • CID 12553100: No structural data, physicochemical properties, or functional annotations are provided in the evidence. No analogues or related compounds are mentioned in the context of this compound.
  • Chemical Focus :
    • The evidence discusses compounds like betulinic acid (CID 64971) and oscillatoxin D (CID 101283546) , but these are unrelated to this compound .

Recommendations

To address this query, the following steps are required:

Supplement with Authoritative Sources :

  • Consult PubChem, ChEMBL, or Reaxys for structural data and analogues.
  • Review journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters for comparative studies.

Define Comparison Criteria :

  • Structural similarity (e.g., scaffold, functional groups).
  • Functional similarity (e.g., biological targets, therapeutic applications).

Example Framework for Future Analysis

If data for this compound becomes available, a comparative analysis could follow this structure:

Table 1: Structural Comparison

Compound (CID) Molecular Formula Key Functional Groups Scaffold Class
This compound (To be filled) (To be filled) (To be filled)
Analog 1 (To be filled) (To be filled) (To be filled)
Analog 2 (To be filled) (To be filled) (To be filled)

Table 2: Functional Comparison

Compound (CID) Biological Target IC50/EC50 (nM) Therapeutic Area
This compound (To be filled) (To be filled) (To be filled)
Analog 1 (To be filled) (To be filled) (To be filled)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.